molecular formula C17H25NO3S B2728497 2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide CAS No. 1904413-13-3

2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide

Cat. No.: B2728497
CAS No.: 1904413-13-3
M. Wt: 323.45
InChI Key: WXISTHMHAZNFRJ-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is an organic compound with a complex structure that includes an ethoxyphenyl group, a tetrahydropyran ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves multiple steps. One common route starts with the ethylation of 4-hydroxyacetophenone to form 4-ethoxyacetophenone. This intermediate is then subjected to a series of reactions including thioether formation and amide coupling to yield the final product. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the thioether linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide
  • 2-(4-ethoxyphenyl)-N-(2-((tetrahydro-2H-thiopyran-4-yl)thio)ethyl)acetamide

Uniqueness

2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is unique due to the presence of the ethoxy group and the tetrahydropyran ring, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-2-21-15-5-3-14(4-6-15)13-17(19)18-9-12-22-16-7-10-20-11-8-16/h3-6,16H,2,7-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXISTHMHAZNFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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